molecular formula C11H18N2O2S B1682321 Thiopental CAS No. 76-75-5

Thiopental

Cat. No.: B1682321
CAS No.: 76-75-5
M. Wt: 242.34 g/mol
InChI Key: IUJDSEJGGMCXSG-UHFFFAOYSA-N

Description

Thiopental (sodium 5-ethyl-4,6-dioxo-5-(pentan-2-yl)-1,4,5,6-tetrahydropyrimidine-2-thiolate) is an ultra-short-acting barbiturate used primarily for anesthesia induction and procedural sedation. It exerts its effects via agonism at γ-aminobutyric acid type A (GABAA) receptors, enhancing inhibitory neurotransmission and suppressing cortical activity . Key properties include:

  • Rapid onset (30–60 seconds) due to high lipid solubility and efficient blood-brain barrier penetration.
  • Short duration (5–10 minutes) due to redistribution from the brain to peripheral tissues, rather than metabolism .
  • Metabolism: Primarily hepatic, converting to inactive metabolites like 5-ethyl-5-(1'-methyl-3'-hydroxybutyl)-2-thiobarbituric acid and pentobarbital .

This compound’s clinical use has declined in regions like North America and Europe due to safety concerns, but it remains prevalent in Japan and other countries for procedural sedation and anesthesia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiopental sodium typically begins with the reaction of ethyl malonate with 2-bromopentane in the presence of sodium ethoxide. This reaction produces a substituted malonic ester, which is then cyclized with thiourea to form the thiobarbiturate ring system. The final product is obtained by neutralizing the thiobarbiturate with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound sodium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Thiopental sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anesthesia

Induction of General Anesthesia

  • Sodium thiopental is predominantly used for the induction phase of general anesthesia. It acts rapidly, causing unconsciousness within 30 to 45 seconds after intravenous injection. The typical dosage ranges from 4 to 6 mg/kg for adults and varies for pediatric and obstetric patients .

Comparison with Other Agents

  • While this compound was once a standard agent for anesthesia induction, its use has decreased with the advent of newer agents like propofol. However, it remains relevant for rapid-sequence induction, particularly in emergency settings and obstetrics due to its quick onset of action .

Veterinary Medicine

  • In veterinary practice, this compound is utilized for inducing anesthesia in animals. Its pharmacokinetics can vary significantly based on the animal's body composition; lean breeds may experience prolonged recovery times due to the drug's redistribution to fat tissues .

Neuroprotective Effects

Postoperative Neurological Outcomes

  • Recent studies indicate that this compound may have neuroprotective properties during surgeries involving the brain. A retrospective cohort study involving 491 patients undergoing surgical clipping of unruptured intracranial aneurysms demonstrated that patients receiving this compound had a significantly lower incidence of postoperative neurological complications (5.5% vs. 17.1%) compared to those who did not receive it .

Mechanisms of Action

  • The proposed mechanisms for this compound's neuroprotective effects include:
    • Cerebral Oxygenation Improvement: this compound modulates N-methyl-D-aspartate (NMDA) receptors, reducing cerebral metabolic oxygen consumption.
    • Inverse Steal Phenomenon: It redistributes blood flow from hyper-perfused to hypo-perfused areas of the brain.
    • Antioxidative Properties: this compound inhibits hydroxyl radical generation, which can mitigate oxidative stress during ischemic events .

Therapeutic Uses

Control of Convulsive Disorders

  • This compound is also employed as an adjunct treatment for various convulsive disorders, including status epilepticus. Its ability to induce rapid sedation makes it a valuable tool in managing refractory seizures .

Reduction of Intracranial Pressure

  • The compound has been utilized to reduce intracranial pressure in patients with conditions such as traumatic brain injury or intracranial hypertension, provided controlled ventilation is maintained during administration .

Table 1: Comparison of this compound and Propofol in Anesthesia Induction

FeatureThis compoundPropofol
Onset Time30-45 seconds30 seconds
Duration of ActionShort (5-10 minutes)Short (5-10 minutes)
Recovery TimeVariable (depends on dose)Rapid
Common UseInductionInduction & Maintenance

Table 2: Postoperative Neurological Complications

GroupIncidence (%)Odds Ratio (95% CI)
This compound Group5.50.26 (0.13 to 0.50)
Non-Thiopental Group17.1Reference

Case Studies

Case Study: Neuroprotection During Aneurysm Surgery
In a study involving patients undergoing clipping of unruptured intracranial aneurysms, those administered this compound showed a marked reduction in postoperative neurological deficits compared to those who did not receive the drug. This supports the hypothesis that this compound may provide significant neuroprotective benefits during high-risk neurosurgical procedures .

Case Study: Management of Refractory Seizures
A clinical observation involved a two-year-old child with refractory seizures who was treated with continuous infusion of sodium this compound. The treatment resulted in effective seizure control while monitoring revealed transient hypernatremia, highlighting the need for careful management during this compound administration .

Mechanism of Action

Thiopental sodium exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. This binding increases the duration for which the chloride ion channel remains open, thereby enhancing the inhibitory effect of GABA in the central nervous system. This leads to sedation, hypnosis, and anesthesia .

Comparison with Similar Compounds

Thiopental vs. Propofol

Parameter This compound Propofol
Mechanism GABAA agonist GABAA agonist
Onset/Duration Rapid onset (30–60 s), short duration Rapid onset (15–45 s), shorter duration
Recovery Time Slower recovery due to redistribution Faster recovery due to rapid metabolism
Cardiovascular Effects Significant blood pressure elevation Hypotension and vasodilation
Respiratory Effects Dose-dependent respiratory depression Similar respiratory depression
Clinical Use Procedural sedation (Japan), anesthesia First-line for sedation/anesthesia
  • Key Findings :
    • This compound causes a greater increase in systolic and diastolic blood pressure during electroconvulsive therapy (ECT) compared to propofol .
    • Recovery to consciousness is faster with this compound in cesarean sections, attributed to redistribution rather than metabolism .
    • Propofol is preferred for its predictable pharmacokinetics and lower risk of cumulative effects .

This compound vs. Midazolam

Parameter This compound Midazolam
Mechanism GABAA agonist GABAA agonist (benzodiazepine)
Onset/Duration Ultra-short-acting Intermediate-acting
Adverse Effects Respiratory depression, hypotension Fewer respiratory effects
Synergy with Analgesics Limited Strong synergy with opioids
Clinical Use Anesthesia induction Sedation for procedures
  • Key Findings :
    • Midazolam is favored in Japan for procedural sedation due to its safety profile and synergistic effects with analgesics .
    • This compound’s respiratory depression is exacerbated by coadministration with NSAIDs like meloxicam, whereas midazolam exhibits fewer interactions .

This compound vs. Thiamylal

Parameter This compound Thiamylal
Chemical Structure Thiobarbiturate Thiobarbiturate (structural analog)
Metabolism Hepatic oxidation to carboxylic acid Similar oxidative pathways
Allergic Cross-Reactivity High with thiamylal High with this compound
Clinical Use Anesthesia, procedural sedation Pediatric MRI sedation
  • Key Findings :
    • Both drugs exhibit cross-reactivity in hypersensitivity reactions, limiting alternatives in allergic patients .
    • Thiamylal is preferred in pediatric settings for MRI sedation due to its ultra-short action and predictable recovery .

This compound vs. Pentobarbital

Parameter This compound Pentobarbital
Mechanism GABAA agonist GABAA agonist
Metabolism Oxidized to carboxylic acid (major) Oxidized to alcohol and acid (equal)
Duration of Action Ultra-short-acting Long-acting
Clinical Use Anesthesia induction Status epilepticus, euthanasia
  • Key Findings :
    • This compound and pentobarbital are metabolized by distinct enzymatic systems in liver microsomes, leading to divergent metabolite profiles .
    • Pentobarbital’s long half-life makes it unsuitable for procedural sedation but effective for refractory epilepsy .

This compound vs. Ketamine

Parameter This compound Ketamine
Mechanism GABAA agonist NMDA receptor antagonist
Hemodynamic Stability Hypotension Maintains blood pressure
Psychomimetic Effects None Hallucinations, dissociative effects
Clinical Use Anesthesia induction Trauma, pediatric sedation
  • Key Findings: Ketamine produces ethanol-like perceptual changes, whereas this compound lacks psychomimetic effects . Ketamine is preferred in hemodynamically unstable patients due to its sympathomimetic properties .

Critical Considerations

  • Age-Related Sensitivity : this compound’s initial distribution volume decreases with age, leading to higher plasma concentrations and prolonged effects in elderly patients .
  • Stability : this compound solutions remain stable for 6–7 days post-reconstitution, contradicting manufacturer recommendations for 24-hour disposal .
  • Drug Interactions: Coadministration with meloxicam enhances this compound’s antinociceptive effects but exacerbates respiratory depression .

Biological Activity

Thiopental, a barbiturate anesthetic, has been widely used in clinical settings for its rapid onset and short duration of action. Its primary application is as an induction agent for anesthesia, but it has also been investigated for its neuroprotective properties and effects on cerebral metabolism. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical applications, and research findings.

  • Chemical Formula : C11H18N2NaO2S
  • Molar Mass : 232.235 g/mol
  • Mechanism of Action : this compound enhances the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) activity at GABA_A receptors, leading to increased neuronal inhibition and sedation.

Neuropharmacological Effects

This compound's impact on the central nervous system (CNS) is multifaceted. It not only induces anesthesia but also alters neuronal activity and brain metabolism.

  • Cortical EEG Activity : Studies have shown that this compound significantly reduces spontaneous neuronal activity and affects EEG patterns. The drug induces a hypoxic stage characterized by hyperactivity, followed by a narcotic stage where motor activity is blocked, leading to flattened EEG oscillations .
  • Energy Metabolism : this compound disrupts brain energy metabolism, which is crucial for maintaining consciousness. It has been observed that this compound blocks energy-dependent neuronal reactions, resulting in a loss of consciousness and adaptive functions of the CNS .
  • Neuroprotective Effects : Research indicates that this compound may provide neuroprotection during conditions such as traumatic brain injury (TBI) and circulatory arrest. A study showed that this compound administration reduced postoperative neurological complications in patients undergoing surgical clipping of unruptured intracranial aneurysms . The odds ratio for neurological complications was significantly lower in the this compound group compared to controls (0.26; 95% CI 0.13 to 0.51) .

Comparative Efficacy

In clinical comparisons with other agents, this compound has demonstrated superior efficacy:

  • In a study comparing this compound with pentobarbital for controlling intracranial hypertension, this compound was found to be more effective (50% vs. 82% uncontrolled ICP) .
  • Another study indicated that intraoperative use of this compound led to better neurological outcomes than alternatives like ketofol, which showed a higher incidence of respiratory complications .

Case Study 1: this compound in TBI Management

A retrospective analysis involving 491 patients undergoing aneurysm clipping revealed that those receiving this compound had a significantly lower incidence of postoperative neurological complications (5.5% vs. 17.1%) . This suggests its potential role in improving outcomes post-surgery.

Case Study 2: Neuroprotective Properties

In animal studies, this compound has shown promise in providing cerebral protection during ischemic events. The drug's neuroprotective capacity was highlighted during experiments involving circulatory arrest, where it effectively preserved neurological function .

Summary of Findings

Study FocusFindingsStatistical Significance
This compound vs PentobarbitalMore effective in controlling ICPP = 0.03
Postoperative OutcomesLower complications with this compoundOR = 0.26 (95% CI 0.13 to 0.51)
Neuroprotection during Circulatory ArrestEffective preservation of neurological functionNot specified

Q & A

Basic Research Question: How should experimental designs account for thiopental’s pharmacokinetic variability when monitoring central nervous system (CNS) effects?

Methodological Answer:
this compound’s rapid redistribution and nonlinear pharmacokinetics require protocols to standardize dosing intervals, infusion rates, and biological sampling. For example, in studies measuring evoked potentials (e.g., brainstem auditory or somatosensory responses), baseline measurements should be recorded pre-induction, followed by repeated post-infusion assessments at fixed intervals (e.g., 5, 10, 15 minutes) to correlate serum concentrations with neurophysiological changes. Use high-performance liquid chromatography (HPLC) for precise serum this compound quantification and repeated-measures ANOVA to analyze latency/amplitude changes . Control variables like body temperature, hemodynamics, and ventilation (e.g., end-tidal CO₂) to isolate drug-specific effects .

Advanced Research Question: How do population pharmacokinetic models resolve contradictions in age-related this compound dose requirements?

Methodological Answer:
Traditional two-stage pharmacokinetic models may fail to capture rapid intercompartment clearance changes in aging populations. Advanced approaches like nonlinear mixed-effects modeling (NONMEM) with a three-compartment structure can quantify age-dependent reductions in rapid intercompartment clearance (27–34% decline between ages 35–80). This explains decreased induction doses in elderly patients without invoking altered brain sensitivity. Validate models using EEG spectral edge data and semiparametric effect modeling to decouple disequilibrium between serum concentrations and CNS effects .

Basic Research Question: What statistical methods are optimal for analyzing dose-dependent this compound effects on cellular or organ systems?

Methodological Answer:
For dose-response studies (e.g., this compound-induced lymphocyte apoptosis), use one-way ANOVA with post hoc Tukey tests to identify threshold concentrations for significant effects. In clinical trials, employ robust multiple linear regression to handle outliers in variables like age, weight, and cardiac output. For example, cardiac output and age jointly explain 88% of variability in EEG-based dose requirements, with Bonferroni corrections for multiple comparisons .

Advanced Research Question: How can hysteresis in this compound’s concentration-effect relationship be addressed in pharmacodynamic modeling?

Methodological Answer:
Hysteresis arises from disequilibrium between serum concentrations and CNS effects. Semiparametric effect modeling removes this artifact by first aligning spectral edge (EEG) data with predicted effect-site concentrations. The sigmoid Emax model then quantifies parameters (E₀, Emax, IC₅₀) without assuming equilibrium. This approach confirms no age-related changes in brain sensitivity to this compound, despite altered pharmacokinetics .

Basic Research Question: What factors determine variability in this compound induction doses across demographic groups?

Methodological Answer:
Key determinants include age, lean body mass, and cardiac output. For clinical endpoints (e.g., loss of consciousness), age, weight, and gender explain 76% of variability. For EEG endpoints, age, cardiac output, and lean body mass account for 87–88%. Use multivariate regression with differential weighting to mitigate outlier effects and validate with cross-population studies (e.g., elderly vs. young cohorts) .

Advanced Research Question: How can translational models bridge this compound’s CNS effects to peripheral organ protection (e.g., renal ischemia)?

Methodological Answer:
Isolated organ perfusion systems (e.g., renal transplantation models) allow direct testing of this compound’s metabolic suppression in peripheral tissues. Pre-treat donor organs with this compound to reduce basal metabolic rates during cold ischemia. Measure biomarkers like ATP depletion, lactate dehydrogenase (LDH), and histopathological damage. Compare outcomes against controls without this compound to quantify cytoprotective efficacy .

Basic Research Question: How does protein binding influence this compound’s anesthetic termination and variability in special populations (e.g., pregnancy)?

Methodological Answer:
this compound’s free fraction (14.4% ± 0.3%) determines its active concentration. In pregnancy, increased volume of distribution (Vdss: 288 L vs. nonpregnant 180 L) and prolonged elimination half-life (26.1 vs. 12.6 hours) elevate fetal exposure. Use gas chromatography to measure maternal/fetal plasma ratios and NONMEM to model placental transfer kinetics .

Advanced Research Question: What methodologies best assess this compound’s cerebral metabolic effects during neuroprotective dosing?

Methodological Answer:
Intraoperative Neurotrend probes or microdialysis can monitor brain tissue PO₂, pH, and lactate during this compound-induced burst suppression. Compare against vasodilators like desflurane, which increase PO₂ (70%) but lack metabolic suppression. Use repeated-measures ANOVA to analyze ischemic lactic acidosis inhibition during temporary artery occlusion .

Q. Data Synthesis Table

Research Focus Key Variables Analytical Methods Critical Findings
Age-related PK/PDIntercompartment clearance, EEGNONMEM, semiparametric modeling27–34% clearance reduction in elderly
Dose variabilityCardiac output, lean body massRobust multiple regression88% variability explained
Organ protectionATP, LDH, histopathologyIsolated perfusion modelsReduced cold ischemic damage
Cerebral metabolismTissue PO₂, lactateNeurotrend probes, microdialysisNo PO₂ change with this compound

Properties

IUPAC Name

5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJDSEJGGMCXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023653
Record name Thiopental
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thiopental
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.98e-02 g/L
Record name Thiopental
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76-75-5, 71-73-8
Record name (±)-Thiopental
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiopental [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiopental
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00599
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thiopental
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Thiopental sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOPENTAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI8Z5M7NA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thiopental
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7791
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thiopental
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Name
CCCC(C)C1(CC)C(=O)N=C([S-])NC1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiopental
Reactant of Route 2
Thiopental
Reactant of Route 3
Thiopental
Reactant of Route 4
Thiopental
Reactant of Route 5
Thiopental
Reactant of Route 6
Thiopental

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.